molecular formula C9H10N2O3 B274342 2-(4-Nitrophenyl)propionamide

2-(4-Nitrophenyl)propionamide

Cat. No. B274342
M. Wt: 194.19 g/mol
InChI Key: RZSOHJGEQPWDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)propionamide, also known as NPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 4-nitrophenylalanine, an amino acid that is found in proteins. NPP has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propionamide involves its hydrolysis by enzymes. This compound is a peptide bond mimic, and its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins. This allows researchers to study enzyme kinetics and inhibition in a simplified system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carboxypeptidase A and elastase, two enzymes involved in protein degradation. This compound has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Nitrophenyl)propionamide in lab experiments is its simplicity. Its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins, allowing researchers to study enzyme kinetics and inhibition in a simplified system. However, one limitation of using this compound is its lack of specificity. It can be hydrolyzed by various enzymes, making it difficult to study the activity of a specific enzyme.

Future Directions

There are several future directions for the use of 2-(4-Nitrophenyl)propionamide in scientific research. One direction is the development of more specific substrates for enzymes. This would allow researchers to study the activity of a specific enzyme more accurately. Another direction is the use of this compound in the study of cancer biology. The inhibition of cancer cell growth by this compound suggests that it may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of this effect and to develop this compound-based cancer therapies.

Scientific Research Applications

2-(4-Nitrophenyl)propionamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of enzyme kinetics. This compound is a substrate for various enzymes, including carboxypeptidase A and elastase, and its hydrolysis can be monitored spectrophotometrically. This allows researchers to study enzyme activity and inhibition.

properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12)

InChI Key

RZSOHJGEQPWDSC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-(4-nitrophenyl)propionate (20.0 g) in aqueous ammonia (d=0.88, 350 ml) was stirred at room temperature for 36 h. The resultant solid was collected and dried in vacuo at 50° to give the title compound (13.4 g). A sample (0.1 g) was crystallised from water to give analytically pure material m.p. 120°-121°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.